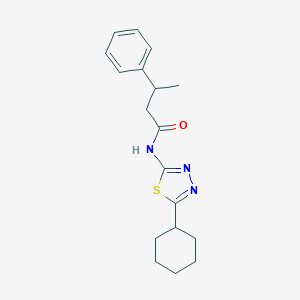
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of neuronal action potentials. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and ERK. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to modulate the activity of various immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess various biochemical and physiological effects in animal models and in vitro studies. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to protect neurons from ischemic damage in animal models of stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to increase the production of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide also has some limitations, such as its relatively low water solubility and potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and experimental conditions when working with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide.
Orientations Futures
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of epilepsy, stroke, and other neurological disorders. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of various types of cancer, either alone or in combination with other drugs. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the potential of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a white crystalline solid with a melting point of 154-156°C. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Propriétés
Nom du produit |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
|---|---|
Formule moléculaire |
C18H23N3OS |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C18H23N3OS/c1-13(14-8-4-2-5-9-14)12-16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,19,21,22) |
Clé InChI |
SVPXMZMYETUJKI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
SMILES canonique |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)

![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)


![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)